2,2-Dimethyl-3-(oxan-4-yl)propanal
Overview
Description
“2,2-Dimethyl-3-(oxan-4-yl)propanal” is a chemical compound with the molecular formula C10H18O2 . It is also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular weight of 170.25 g/mol . The InChI code for this compound is 1S/C10H21NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8,11H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 170.25 g/mol and a molecular formula of C10H18O2 . Unfortunately, specific details such as boiling point and storage conditions are not available .Scientific Research Applications
Insecticidal Activity
2,2-Dimethyl-3-(oxan-4-yl)propanal derivatives have been explored for their insecticidal properties. A study by Svendsen and Pedersen (1987) synthesized various compounds from this chemical and tested their insecticidal activity against a range of insects, including Musca domestica and Aedes aegypti. They found significant insecticidal activity in these compounds, suggesting potential applications in pest control (Svendsen & Pedersen, 1987).
Synthesis of Novel Compounds
Ahn et al. (2012) described a new synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates using derivatives of this compound. This method can be used to create novel compounds for various applications, including pharmaceuticals and materials science (Ahn et al., 2012).
Photoremovable Protecting Groups
Literák et al. (2008) investigated 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters derived from this compound as photoremovable protecting groups. These compounds react with hydrogen atom or electron donors to release corresponding acids, showing potential in photochemistry (Literák, Hroudná, & Klán, 2008).
Synthesis of Pyridazinones
Sayed et al. (2002) utilized a compound related to this compound as a key intermediate for synthesizing pyridazinones, highlighting its role in the synthesis of complex organic molecules (Sayed, Khalil, Ahmed, & Raslan, 2002).
Generation of Diverse Library of Compounds
Roman (2013) reported using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, in alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, demonstrating the versatility of derivatives of this compound in organic synthesis (Roman, 2013).
Oxetane-based Drug Discovery
Wuitschik et al. (2010) explored the use of oxetanes, which can be derived from this compound, in drug discovery. They found that replacing common functionalities with oxetanes could lead to significant changes in solubility, lipophilicity, and metabolic stability, important in pharmaceutical design (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, & Müller, 2010).
Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,8-11)7-9-3-5-12-6-4-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYWZALBVDIRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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